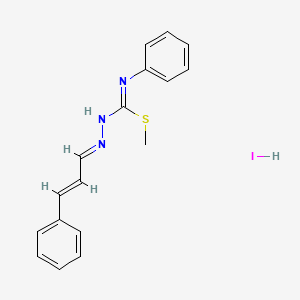![molecular formula C15H19N3O4 B5784864 N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide, also known as ANECA, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective inhibitor of the protein kinase C (PKC) family of enzymes and has been found to have potential therapeutic applications in several neurological disorders.
Mécanisme D'action
PKC is a family of enzymes that play a crucial role in several cellular processes such as cell proliferation, differentiation, and apoptosis. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme, preventing its activation by second messengers such as diacylglycerol and calcium ions. This leads to a reduction in the production of reactive oxygen species and prevents neuronal cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide have been extensively studied in animal models. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and preventing neuronal cell death. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a negative effect on long-term potentiation, a process that is crucial for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide is its selectivity for PKC, which allows for the study of the specific role of PKC in cellular processes. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has also been found to have a neuroprotective effect, which makes it a potential therapeutic agent for several neurological disorders. However, N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a negative effect on long-term potentiation, which limits its usefulness in the study of learning and memory.
Orientations Futures
There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide. One direction is to further investigate its potential therapeutic applications in neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. Another direction is to study the specific role of PKC in cellular processes using N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide as a selective inhibitor. Additionally, the negative effect of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide on long-term potentiation warrants further investigation to understand its mechanism of action.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide involves the reaction of 2-nitrobenzaldehyde with morpholine to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the final product. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The purity of the product is determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic applications in several neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. The selective inhibition of PKC by N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and preventing neuronal cell death. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-7-8-17-9-11-22-12-10-17)6-5-13-3-1-2-4-14(13)18(20)21/h1-6H,7-12H2,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOMVTPYCUFTPS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(morpholin-4-yl)ethyl]-3-(2-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


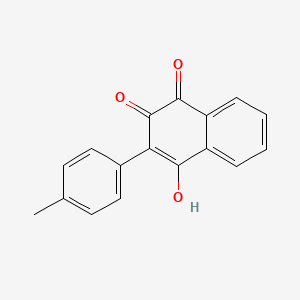
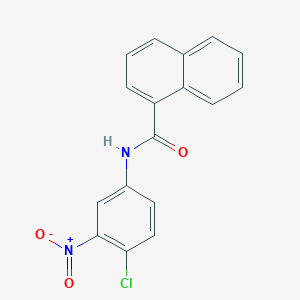

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)
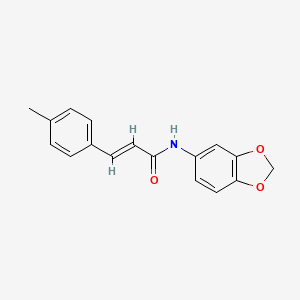
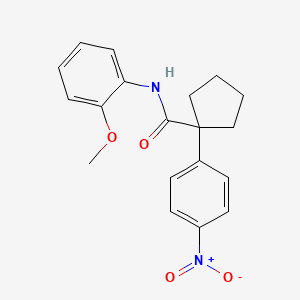
![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)


![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)
